molecular formula C8H12N2O8S B12648617 3-methyl-5H-1,3-oxazol-3-ium-2-one;sulfate CAS No. 85038-03-5

3-methyl-5H-1,3-oxazol-3-ium-2-one;sulfate

Cat. No.: B12648617
CAS No.: 85038-03-5
M. Wt: 296.26 g/mol
InChI Key: LLXKKFWWTXLSRX-UHFFFAOYSA-L
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Description

3-Methyl-5H-1,3-oxazol-3-ium-2-one;sulfate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5H-1,3-oxazol-3-ium-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-2-aminopropanoic acid with phosgene, followed by cyclization to form the oxazole ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5H-1,3-oxazol-3-ium-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The compound can undergo substitution reactions where different substituents replace the hydrogen atoms on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

3-Methyl-5H-1,3-oxazol-3-ium-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-5H-1,3-oxazol-3-ium-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,3-oxazol-3-ium: Similar in structure but lacks the sulfate group.

    2-Methyl-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one: Another oxazole derivative with different substituents.

Uniqueness

3-Methyl-5H-1,3-oxazol-3-ium-2-one is unique due to its specific substitution pattern and the presence of the sulfate group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications where these properties are advantageous.

Properties

CAS No.

85038-03-5

Molecular Formula

C8H12N2O8S

Molecular Weight

296.26 g/mol

IUPAC Name

3-methyl-5H-1,3-oxazol-3-ium-2-one;sulfate

InChI

InChI=1S/2C4H6NO2.H2O4S/c2*1-5-2-3-7-4(5)6;1-5(2,3)4/h2*2H,3H2,1H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

LLXKKFWWTXLSRX-UHFFFAOYSA-L

Canonical SMILES

C[N+]1=CCOC1=O.C[N+]1=CCOC1=O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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